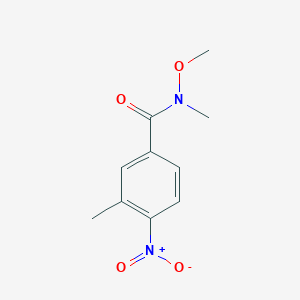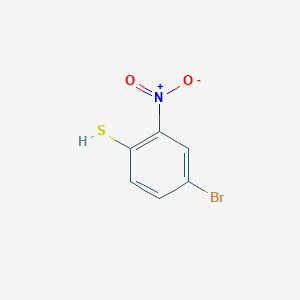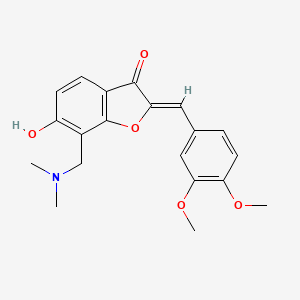
N-methoxy-N,3-dimethyl-4-nitrobenzamide
Vue d'ensemble
Description
N-methoxy-N,3-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C10H12N2O4 It is a member of the benzamide family, characterized by the presence of a nitro group at the para position and a methoxy group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methoxy-N,3-dimethyl-4-nitrobenzamide can be synthesized from 3-methyl-4-nitrobenzoic acid and N,O-dimethylhydroxylamine hydrochloride. The reaction typically involves the following steps:
Activation of 3-methyl-4-nitrobenzoic acid: The carboxylic acid group is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction with N,O-dimethylhydroxylamine hydrochloride: The activated acid reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-N,3-dimethyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: N-methoxy-N,3-dimethyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-methoxy-N,3-dimethyl-4-nitrobenzamide is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Material Science: It is investigated for its properties in the development of new materials with unique characteristics.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-methoxy-N,3-dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methoxy-N-methyl-4-nitrobenzamide
- N-methoxy-N,3-dimethyl-4-aminobenzamide
- N-methoxy-N,3-dimethyl-4-chlorobenzamide
Uniqueness
N-methoxy-N,3-dimethyl-4-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group on the benzamide structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups influences its interactions with other molecules, making it a valuable compound for targeted research applications.
Propriétés
IUPAC Name |
N-methoxy-N,3-dimethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-6-8(10(13)11(2)16-3)4-5-9(7)12(14)15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOOTBXPCZWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)
![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)


![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)


![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)
![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)

